(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester (3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551812
InChI: InChI=1S/C11H10F2O4/c1-3-17-11(15)9(14)6-4-7(12)10(16-2)8(13)5-6/h4-5H,3H2,1-2H3
SMILES: CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F
Molecular Formula: C11H10F2O4
Molecular Weight: 244.19 g/mol

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester

CAS No.:

Cat. No.: VC13551812

Molecular Formula: C11H10F2O4

Molecular Weight: 244.19 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester -

Specification

Molecular Formula C11H10F2O4
Molecular Weight 244.19 g/mol
IUPAC Name ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate
Standard InChI InChI=1S/C11H10F2O4/c1-3-17-11(15)9(14)6-4-7(12)10(16-2)8(13)5-6/h4-5H,3H2,1-2H3
Standard InChI Key CSLPMYPFTCMFRA-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F
Canonical SMILES CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Synonyms

The compound is universally identified by its IUPAC name ethyl 2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate. Alternative designations include:

  • 1256480-86-0 (CAS Registry Number)

  • Ethyl2-(3,5-difluoro-4-methoxyphenyl)-2-oxoacetate

  • (3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester .

Molecular Architecture

The molecular structure comprises a central phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a methoxy group at the 4-position, and an oxoacetate ethyl ester moiety at the 1-position (Figure 1). The SMILES notation CCOC(=O)C(=O)C1=CC(=C(C(=C1)F)OC)F succinctly encodes this arrangement .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₀F₂O₄
Molecular Weight244.19 g/mol
InChI KeyCSLPMYPFTCMFRA-UHFFFAOYSA-N
Topological Polar Surface Area52.6 Ų

Synthesis and Manufacturing

Purification and Characterization

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields high-purity material. Structural confirmation employs:

  • ¹H NMR: Singlets for methoxy (δ ~3.8 ppm) and ester ethyl groups (δ ~1.3 ppm, triplet; δ ~4.2 ppm, quartet) .

  • IR Spectroscopy: Strong carbonyl stretches at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (ketone) .

  • Mass Spectrometry: Molecular ion peak at m/z 244.19 .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits moderate thermal stability, with decomposition observed above 200°C. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol but insoluble in water .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Dimethyl Sulfoxide>50
Ethanol~20
Water<0.1

Spectroscopic Data

  • UV-Vis: Absorption maxima at 265 nm (π→π* transition of aromatic system) and 310 nm (n→π* of carbonyl groups) .

  • ¹³C NMR: Signals at δ 165.2 (ester carbonyl), δ 195.4 (ketone carbonyl), and δ 55.1 (methoxy carbon) .

Applications in Organic Synthesis

Building Block for Heterocycles

The α-ketoester functionality enables cyclocondensation reactions with nucleophiles (e.g., hydrazines, urea) to form oxadiazoles and pyrazoles, as demonstrated in related terphenyl systems . For example, reaction with hydrazine hydrate yields hydrazide intermediates, which undergo cyclization to 1,3,4-oxadiazoles—a privileged scaffold in medicinal chemistry .

Recent Advances and Future Directions

Recent studies emphasize fluorinated ketones as precursors for PET radiotracers and covalent kinase inhibitors. Innovations in flow chemistry could streamline its synthesis, while computational modeling may predict novel bioactivities. Collaborative efforts between synthetic and medicinal chemists are urged to explore its untapped potential .

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